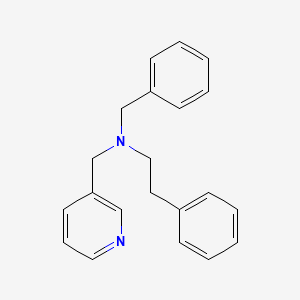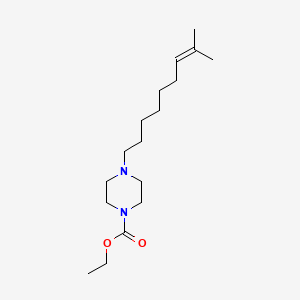![molecular formula C17H21NO2 B3851723 1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol](/img/structure/B3851723.png)
1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol
説明
1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol, also known as NAP, is a synthetic compound that has gained attention in the scientific research community for its potential therapeutic applications. NAP is a derivative of a naturally occurring compound, beta-amyloid, which is implicated in the development of Alzheimer's disease. The synthesis of NAP has been achieved through a multistep process that involves the use of various chemical reagents and techniques.
作用機序
The mechanism of action of 1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol is not fully understood. However, it is believed that 1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol exerts its neuroprotective effects by inhibiting the formation of beta-amyloid and reducing oxidative stress in the brain. 1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol has also been shown to enhance the activity of certain enzymes that are involved in the production of neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects:
1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol has been shown to have various biochemical and physiological effects in animal models. 1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. 1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol has also been shown to reduce inflammation and oxidative stress in the brain. In addition, 1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain.
実験室実験の利点と制限
One of the advantages of using 1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol in lab experiments is its neuroprotective effects. 1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and Huntington's disease. Another advantage of using 1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol in lab experiments is its ability to inhibit the formation of beta-amyloid, which is implicated in the development of Alzheimer's disease. However, one of the limitations of using 1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the research on 1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol. One future direction is to investigate the potential of 1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol in the treatment of other neurodegenerative disorders, such as multiple sclerosis and amyotrophic lateral sclerosis. Another future direction is to investigate the potential of 1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol in combination with other drugs for the treatment of Alzheimer's disease. Additionally, future research could focus on the development of more efficient synthesis methods for 1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol and the optimization of its pharmacological properties.
科学的研究の応用
1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol has been shown to have potential therapeutic applications in various scientific research areas. One of the most promising applications of 1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol is in the treatment of Alzheimer's disease. 1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol has been shown to inhibit the formation of beta-amyloid, which is implicated in the development of Alzheimer's disease. 1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol has also been shown to have neuroprotective effects in animal models of Alzheimer's disease. In addition to Alzheimer's disease, 1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol has also been investigated for its potential in the treatment of other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease.
特性
IUPAC Name |
1-[(4-methoxynaphthalen-1-yl)methyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-20-17-7-6-13(15-4-2-3-5-16(15)17)12-18-10-8-14(19)9-11-18/h2-7,14,19H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZKJWJWFPAMJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CN3CCC(CC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxynaphthalen-1-yl)methyl]piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-chloro-3-{[(cyclopropylmethyl)(propyl)amino]methyl}-4H-chromen-4-one](/img/structure/B3851648.png)
![2-{4-[4-(benzyloxy)-3-methoxybenzyl]-1-piperazinyl}ethanol](/img/structure/B3851661.png)
![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]decahydroquinoline](/img/structure/B3851677.png)
![N-[3-(dimethylamino)propyl]-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N',N'-dimethyl-1,3-propanediamine](/img/structure/B3851678.png)
![4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-ethoxyphenol](/img/structure/B3851684.png)


![(4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B3851707.png)


![ethyl 4-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methyl]-1-piperazinecarboxylate](/img/structure/B3851715.png)
![1-[4-(benzyloxy)benzyl]-4-methyl-1,4-diazepane](/img/structure/B3851735.png)
![1-[4-(benzyloxy)benzyl]-4-piperidinecarboxamide](/img/structure/B3851745.png)
![4-bromo-2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-6-methoxyphenol](/img/structure/B3851750.png)